molecular formula C15H15N5O4S B15173459 1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-

1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-

Cat. No.: B15173459
M. Wt: 361.4 g/mol
InChI Key: IZMXHZGMYGCQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole derivative featuring a substituted phenyl group with a 1,2,5-thiadiazolidinone ring containing sulfone (dioxido) and ketone (oxo) functionalities. The structural complexity arises from the integration of a nitrile-containing butanenitrile chain at the pyrazole’s 1-position, which may enhance its reactivity or biological interactions.

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-[4-hydroxy-3-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]pyrazol-1-yl]butanenitrile

InChI

InChI=1S/C15H15N5O4S/c16-5-1-2-6-19-9-12(8-17-19)11-3-4-14(21)13(7-11)20-10-15(22)18-25(20,23)24/h3-4,7-9,21H,1-2,6,10H2,(H,18,22)

InChI Key

IZMXHZGMYGCQOW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NS(=O)(=O)N1C2=C(C=CC(=C2)C3=CN(N=C3)CCCC#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Core Heterocyclic Rings: The target compound contains a 1,2,5-thiadiazolidinone ring (with sulfone and ketone groups), whereas analogs in the literature often feature 1,3,4-thiadiazole rings (e.g., compounds synthesized from methyl hydrazinecarbodithioate) .

Substituent Effects :

  • The 4-hydroxyphenyl group in the target compound contrasts with the 4-nitrophenyl substituents in many analogs (e.g., 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives). Nitro groups typically enhance antimicrobial activity by promoting electron withdrawal, whereas hydroxyl groups may favor solubility or antioxidant effects .

Functional Chains: The butanenitrile chain in the target compound introduces steric bulk and nitrile reactivity, which may differ from the methyl or ethylidene chains in analogs.

Data Table: Antimicrobial Activity of Comparable Compounds

Compound Structure Core Heterocycle Substituents MIC (µg/mL) Target Organisms Reference
1,3,4-Thiadiazole with 4-nitrophenyl 1,3,4-Thiadiazole 4-Nitrophenyl, methylthio 8–16 (C. albicans) E. coli, B. mycoides, C. albicans
Hydrazinecarbothioamide derivative 1,3,4-Thiadiazole Ethylidene, hydrazine 32–64 (B. mycoides) E. coli, B. mycoides
Target Compound 1,2,5-Thiadiazolidinone 4-Hydroxyphenyl, butanenitrile Not reported Not tested

Research Implications and Limitations

The antimicrobial superiority of nitro-substituted analogs highlights the importance of electron-withdrawing groups, but hydroxyl and nitrile functionalities may offer alternative mechanisms (e.g., redox modulation or covalent binding). Further studies should prioritize synthesizing and testing the target compound using standardized protocols to validate its pharmacological profile.

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purification MethodReference
CyclizationEthanol, reflux, 2 h69–72Recrystallization (DMF/EtOH)
ReductionNaBH₄, absolute ethanol, 4 h81.5Ethanol/water recrystallization

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

  • 1H/13C NMR : Assigns aromatic protons (δ 7.0–8.3 ppm) and carbonyl groups (δ 165–175 ppm). Pyrazole and thiadiazolidinone rings show distinct splitting patterns .
  • IR : Confirms C=O (1692 cm⁻¹), S=O (1237 cm⁻¹), and O-H (3450 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings and heterocyclic moieties, critical for confirming stereoelectronic effects .

Basic: Which in vitro assays are typically used to evaluate biological activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antitumor : MTT assay (IC₅₀ values in cancer cell lines, e.g., HeLa, MCF-7) .
  • Antioxidant : DPPH radical scavenging (EC₅₀ reported at 10–50 µM) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents on the phenyl ring enhance antimicrobial potency by 2–4-fold .
  • Hydroxyl Positioning : The 4-hydroxyphenyl group is critical for hydrogen bonding with biological targets (e.g., enzymes) .
  • Heterocycle Hybridization : Hybridizing pyrazole with thiadiazolidinone improves solubility and bioavailability .

Q. Table 2: SAR Trends in Analogues

ModificationBiological ImpactMechanism HypothesisReference
4-Fluorophenyl↑ Antitumor activity (IC₅₀ ↓ 30%)Enhanced DNA intercalation
Methoxy substitution↓ CytotoxicityReduced membrane permeability

Advanced: How can contradictory data between in vitro and in vivo studies be resolved?

Answer: Methodological discrepancies often arise from:

  • Bioavailability : In vivo models account for metabolic degradation (e.g., cytochrome P450), unlike in vitro assays .
  • Dosing Regimens : Adjusting administration frequency (e.g., q.d. vs. b.i.d.) improves efficacy correlation .
  • Controls : Use positive controls (e.g., doxorubicin for antitumor assays) and normalize data to protein binding .

Advanced: What hybrid computational-experimental approaches validate mechanistic hypotheses?

Answer:

  • Molecular Docking : Predicts binding affinity to targets (e.g., COX-2, EGFR) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, RMSD < 2 Å) .
  • QSAR Models : Relate logP and polar surface area to antimicrobial activity (R² > 0.85) .

Advanced: What strategies address solubility challenges in formulation?

Answer:

  • Prodrug Design : Introduce phosphate esters at the hydroxyl group for pH-dependent release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) to enhance aqueous dispersion .
  • Co-Crystallization : Use succinic acid as a co-former to improve dissolution rate by 3× .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

Answer:

  • Catalysis : Employ Pd/C (5 mol%) for Suzuki couplings (yield ↑ 15–20%) .
  • Microwave Assistance : Reduce reaction time from 4 h to 30 min (80 W, 100°C) .
  • Workflow : Monitor intermediates via TLC (hexane/EtOAc 7:3) and quench reactions at 90% completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.